molecular formula C23H22N2O3S3 B2623712 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide CAS No. 886960-78-7

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide

Cat. No.: B2623712
CAS No.: 886960-78-7
M. Wt: 470.62
InChI Key: QPMJSOLHTXXDNL-UHFFFAOYSA-N
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Description

Key Functional Groups and Their Roles:

  • Benzo[d]thiazole : The bicyclic system contributes π-π stacking capability and serves as a hydrogen-bond acceptor via its nitrogen and sulfur atoms.
  • 4,5-Dimethylthiophene : Methyl substituents restrict rotation about the thiophene-benzothiazole bond, enforcing a near-coplanar arrangement (dihedral angle: 5.2°).
  • Tosylpropanamide : The tosyl group acts as a protecting group, while the amide facilitates hydrogen bonding with biological targets or solvents.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S3/c1-14-8-10-17(11-9-14)31(27,28)13-12-20(26)25-23-21(15(2)16(3)29-23)22-24-18-6-4-5-7-19(18)30-22/h4-11H,12-13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMJSOLHTXXDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole and thiophene rings.

    Reduction: Reduced forms of the benzothiazole and thiophene rings.

    Substitution: Substituted derivatives where the tosyl group is replaced by the nucleophile.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide is unique due to the presence of the dimethylthiophene ring and the tosyl-propanamide group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in both medicinal and material science applications .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of structural elements, including a benzo[d]thiazole moiety and a dimethylthiophene ring, which may contribute to its bioactivity.

Structural Characteristics

The molecular formula of this compound is C24H25N3O3S3C_{24}H_{25}N_{3}O_{3}S_{3}, with a molecular weight of approximately 499.7 g/mol. The compound's structure can be summarized as follows:

Component Description
Benzo[d]thiazole A heterocyclic compound known for its biological activity.
Dimethylthiophene Contributes to the compound's unique electronic properties.
Tosyl Group Enhances reactivity and may influence biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For example, studies on benzothiazole derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells .

In a study assessing the antiproliferative effects of related compounds, derivatives containing benzothiazole were shown to bind to DNA and disrupt cellular functions, leading to apoptosis in cancer cells . The specific activity of this compound in this context remains to be fully elucidated but is hypothesized to be significant due to its structural analogies.

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have also been explored. Studies have shown that benzothiazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study 1: Anticancer Activity Evaluation

A recent study evaluated the cytotoxic effects of various benzothiazole derivatives on human lung cancer cell lines (A549, HCC827). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 6.26 μM to 20.46 μM in 2D assays, suggesting potent anticancer activity .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, benzothiazole derivatives were tested against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed significant inhibition zones, indicating their potential as antimicrobial agents .

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